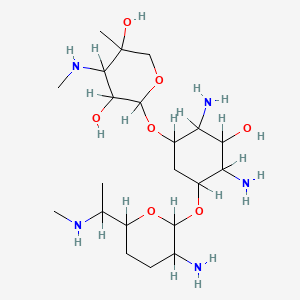

5-Deoxygentamicin C1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60768-21-0 |

|---|---|

Molecular Formula |

C21H43N5O7 |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

2-[2,4-diamino-5-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-3-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C21H43N5O7/c1-9(25-3)11-6-5-10(22)19(31-11)32-12-7-13(15(24)16(27)14(12)23)33-20-17(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3 |

InChI Key |

XKXZNTULXUJLSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2CC(C(C(C2N)O)N)OC3C(C(C(CO3)(C)O)NC)O)N)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Gentamicin C1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism by which Gentamicin C1, a key component of the gentamicin complex, exerts its bactericidal effects. The focus is on its interaction with the bacterial ribosome, the subsequent disruption of protein synthesis, and the experimental methodologies used to elucidate these processes.

Introduction to Gentamicin C1

Gentamicin is a broad-spectrum aminoglycoside antibiotic complex produced by Micromonospora purpurea. It is a mixture of several related components, with the "C" group (C1, C1a, and C2) being the most clinically significant. Gentamicin C1 is a potent bactericidal agent primarily used against severe Gram-negative bacterial infections.[1][2] Its efficacy stems from its ability to irreversibly bind to the bacterial ribosome, leading to catastrophic errors in protein synthesis and ultimately, cell death.[3][4]

The Primary Molecular Target: The 30S Ribosomal Subunit

The bactericidal action of Gentamicin C1 is initiated by its high-affinity binding to the 30S subunit of the bacterial 70S ribosome.[3][5] Specifically, it targets the A-site (aminoacyl-tRNA site) on the 16S rRNA.[2][6]

Key Binding Site Interactions:

-

Helix 44 (h44): Gentamicin C1 binds near the A-site within helix 44 of the 16S rRNA.[2]

-

Adenosine Residues: This binding displaces key adenosine residues, A1492 and A1493, from within the helix.[3][7] This conformational change is crucial as these residues are responsible for monitoring and ensuring the correct codon-anticodon pairing between mRNA and incoming aminoacyl-tRNA.

The affinity of gentamicin components for the 30S subunit varies. Gentamicin C1a shows a slightly higher affinity than C2, while C1 has the weakest affinity of the three.[6] This difference in binding affinity correlates with their respective inhibitory effects on in vitro translation.[6]

Core Mechanism: Dual Disruption of Protein Synthesis

Upon binding to the ribosomal A-site, Gentamicin C1 induces two primary, concurrent effects that corrupt the process of translation elongation:

3.1. Induction of mRNA Codon Misreading: By locking the A1492 and A1493 residues in an "on" state, Gentamicin C1 ablates the ribosome's proofreading capability.[3][7] The ribosome is tricked into accepting near-cognate or non-cognate aminoacyl-tRNAs that do not correctly match the mRNA codon.[5] This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain.[8][9] The accumulation of these mistranslated, non-functional, or potentially toxic proteins exerts significant proteotoxic stress on the bacterial cell.[10]

3.2. Inhibition of Ribosomal Translocation: In addition to causing misreading, Gentamicin C1 also physically obstructs the movement of the ribosome along the mRNA transcript.[8][10] This inhibition of the translocation step, where the ribosome advances one codon, can lead to a slowdown of the overall rate of protein synthesis elongation.[3][11] This disruption further contributes to the failure to produce essential proteins required for bacterial survival.

The combination of these two events—the creation of faulty proteins and the halting of protein production—results in a rapid and irreversible bactericidal effect.[8][12]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of gentamicin components with the bacterial ribosome.

| Parameter | Gentamicin Component | Value | Organism/System | Reference |

| Binding Affinity (Kd) | Gentamicin C1a | ~1 µM (for footprint) | E. coli 30S Subunit | [6] |

| Gentamicin C2 | ~10 µM (for footprint) | E. coli 30S Subunit | [6] | |

| Gentamicin C1 | ~100 µM (for footprint) | E. coli 30S Subunit | [6] | |

| Gentamicin C2 | ~0.6 µM (High affinity site) | E. coli 70S Ribosome | [13] | |

| Gentamicin C2 | ~10 µM (Cooperative sites) | E. coli 70S Ribosome | [13] | |

| In Vitro Translation IC50 | Gentamicin | Varies by system | Cell-free translation | [9] |

| Misreading Frequency | Gentamicin | 3- to 5-fold increase | In vitro translation |

Note: Direct Kd values for Gentamicin C1 are less frequently reported than for other components. The footprinting concentrations provide a relative measure of binding affinity.

Experimental Protocols

The mechanisms described above have been elucidated through a variety of biochemical and biophysical assays.

5.1. Ribosome Binding Assays (Chemical Footprinting):

-

Objective: To identify the specific binding site of an antibiotic on the rRNA.

-

Methodology:

-

Isolate and purify 30S ribosomal subunits from the target bacterium (e.g., E. coli).

-

Incubate the 30S subunits with varying concentrations of Gentamicin C1.

-

Treat the ribosome-antibiotic complexes with a chemical modifying agent, such as dimethyl sulfate (DMS). DMS methylates adenine (at N1) and guanine (at N7) bases that are not protected by the bound ligand.

-

Extract the 16S rRNA.

-

Perform primer extension analysis using a radiolabeled primer specific to a region downstream of the expected binding site.

-

Run the resulting cDNA fragments on a sequencing gel.

-

Sites where the antibiotic is bound will protect the rRNA from modification, resulting in the absence of a band (a "footprint") on the autoradiograph, thereby revealing the binding location.[6]

-

5.2. In Vitro Translation and Misreading Assays:

-

Objective: To quantify the inhibitory effect of the antibiotic on protein synthesis and its capacity to induce codon misreading.

-

Methodology:

-

Prepare a cell-free translation system (e.g., E. coli S30 extract) containing ribosomes, tRNAs, amino acids, and energy sources.

-

Use a synthetic mRNA template, often a homopolymer like poly(U), which should exclusively code for a single amino acid (e.g., Phenylalanine).

-

Set up parallel reactions in the presence and absence of varying concentrations of Gentamicin C1.

-

Include one radiolabeled cognate amino acid ([¹⁴C]-Phenylalanine) and one radiolabeled near-cognate amino acid ([³H]-Leucine or Isoleucine).

-

After incubation, precipitate the newly synthesized polypeptides using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter and measure the incorporated radioactivity for both isotopes using a scintillation counter.

-

The inhibition of total protein synthesis is measured by the reduction in [¹⁴C]-Phenylalanine incorporation. The rate of misreading is calculated as the ratio of [³H]-Leucine to [¹⁴C]-Phenylalanine incorporated.[9]

-

Visualizations of Mechanism and Workflow

Diagram 1: Gentamicin C1 Mechanism of Action

References

- 1. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Gentamicin - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic analysis of interactions with eukaryotic rRNA identify the mitoribosome as target in aminoglycoside ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Translation error clusters induced by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Mechanism of action of gentamicin components. Characteristics of their binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Gentamicin C1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin, a potent broad-spectrum aminoglycoside antibiotic, is not a single molecular entity but a complex mixture of structurally related congeners. Among these, Gentamicin C1 is a key component. This technical guide provides an in-depth overview of the discovery of the gentamicin complex and focuses on the technical methodologies for the isolation and purification of Gentamicin C1. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in antibiotic development and analytical chemistry.

Discovery and Composition of the Gentamicin Complex

Gentamicin was first discovered in 1963 by Weinstein, Wagman, and their colleagues at Schering Corporation from the fermentation of the bacterium Micromonospora purpurea.[1] This discovery marked a significant advancement in the treatment of severe Gram-negative bacterial infections. Subsequent research revealed that gentamicin is a complex mixture of several major and minor aminoglycoside components. The major components are designated as Gentamicin C1, C1a, C2, C2a, and C2b.[1][2][3] These congeners differ primarily in the methylation patterns on the purpurosamine ring.[1]

The relative abundance of these components can vary between different commercial formulations. For instance, in some clinical formulations, Gentamicin C1 can range from 34.3% to 48.4% of the total gentamicin complex.[4]

Biosynthesis of Gentamicin C1

The biosynthesis of the gentamicin C complex in Micromonospora purpurea is a complex enzymatic process. The pathway branches from the common intermediate, gentamicin X2.[2][5] The formation of Gentamicin C1 is part of a pathway that also produces gentamicins C2a and C2.[3][5] A key step in the biosynthesis of C1 is the 6'-N-methylation of Gentamicin C2, a reaction catalyzed by the methyltransferase GenL.[2][3][6] The enzyme GenK is responsible for the C-6' methylation that differentiates the C1a/C2b branch from the C2a/C2/C1 branch.[3]

Below is a diagram illustrating the key enzymatic steps in the biosynthesis of the Gentamicin C complex, leading to the formation of Gentamicin C1.

Caption: Biosynthetic pathway of the Gentamicin C complex.

Isolation and Purification of Gentamicin C1

The separation of the highly polar and structurally similar gentamicin congeners presents a significant chromatographic challenge. Early methods relied on slow and low-resolution techniques such as thin-layer chromatography and cellulose powder chromatography.[7] Modern approaches primarily utilize high-performance liquid chromatography (HPLC), particularly ion-pairing reversed-phase liquid chromatography (IP-RPLC).[8]

Experimental Protocol: Isolation of Gentamicin C1 by IP-RPLC

This protocol is a synthesized methodology based on established techniques for the separation of gentamicin congeners.[8][9]

Objective: To isolate Gentamicin C1 from a commercial gentamicin sulfate mixture.

Materials:

-

Gentamicin sulfate powder

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Ammonium hydroxide

-

Deionized water

-

Preparative C18 HPLC column

-

HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Chromatographic Separation:

-

Column: A preparative reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase consists of an aqueous solution of an ion-pairing agent and an organic modifier.

-

Aqueous Phase: 0.1 M Trifluoroacetic acid (TFA) in water. The concentration of TFA can be adjusted to optimize resolution.[8]

-

Organic Phase: Acetonitrile.

-

-

Elution: A gradient of increasing acetonitrile concentration is employed to elute the different congeners. For example, a gradient from 8% to 16% acetonitrile can be effective.[9]

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Detection: The eluting peaks can be monitored using a UV detector (after derivatization) or more commonly with a universal detector like ELSD or a mass spectrometer (MS).[4][9]

-

-

Fraction Collection:

-

Collect the fractions corresponding to the elution time of Gentamicin C1. The elution order is typically C1a, C1, C2a, and C2.

-

-

Post-Purification Processing:

-

The collected fractions containing the TFA salt of Gentamicin C1 are pooled.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in water and lyophilized to obtain the purified Gentamicin C1 as a stable powder.

-

-

Purity Analysis:

-

The purity of the isolated Gentamicin C1 should be assessed using analytical HPLC-MS.

-

Below is a workflow diagram for the isolation of Gentamicin C1.

Caption: Workflow for the isolation of Gentamicin C1.

Quantitative Data

The following table summarizes typical quantitative parameters associated with the analysis and isolation of Gentamicin C1.

| Parameter | Value | Reference |

| Relative Abundance in Commercial Formulations | ||

| Gentamicin C1 | 34.3% - 48.4% | [4] |

| Gentamicin C1a | 12.1% - 21.7% | [4] |

| Gentamicin C2 + C2a | 38.2% - 46.1% | [4] |

| Analytical Method Performance (HPLC) | ||

| Limit of Quantification (LOQ) for Gentamicin C1 | 0.07 mg/L | [11] |

| Linearity (R²) | 0.9998 | [12] |

| Recovery from Plasma | 72% | [11] |

| Recovery from Urine | 98% | [11] |

Conclusion

The discovery of gentamicin revolutionized antibacterial therapy. The ability to isolate and purify individual congeners like Gentamicin C1 is crucial for understanding their specific biological activities, toxicities, and for the development of new semisynthetic derivatives. The methodologies outlined in this guide, particularly IP-RPLC, provide a robust framework for obtaining high-purity Gentamicin C1 for research and development purposes. The provided biosynthetic pathway and workflow diagrams offer a clear visualization of the complex processes involved in its formation and isolation.

References

- 1. Gentamicin - Wikipedia [en.wikipedia.org]

- 2. Enzymology of Gentamicin Biosynthesis [repository.cam.ac.uk]

- 3. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. separationmethods.com [separationmethods.com]

- 8. pragolab.cz [pragolab.cz]

- 9. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trace.tennessee.edu [trace.tennessee.edu]

- 11. scispace.com [scispace.com]

- 12. japsonline.com [japsonline.com]

An In-depth Technical Guide on the Structure and Chemical Properties of Gentamicin C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin C1 is a major component of the gentamicin complex, a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea.[1] Aminoglycosides are potent bactericidal agents primarily used to treat infections caused by aerobic gram-negative bacteria.[1] The gentamicin complex is a mixture of several related compounds, with Gentamicin C1, C1a, C2, C2a, and C2b being the most significant.[2] The relative proportions of these components can vary between different preparations, which has implications for both therapeutic efficacy and toxicity.[3][4] This guide provides a detailed overview of the structure and chemical properties of Gentamicin C1, along with experimental protocols for its analysis.

Chemical Structure

Gentamicin C1 is an aminoglycoside antibiotic characterized by a central 2-deoxystreptamine ring linked to two amino sugar moieties.[1] The structural distinction of Gentamicin C1 lies in the methylation pattern on the purpurosamine ring.[5] Specifically, it possesses a methyl group at the 6' position of the 2-amino-hexose ring and is also N-methylated at the same position.[6]

IUPAC Name: (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol[6][7]

Chemical Formula: C₂₁H₄₃N₅O₇[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of Gentamicin C1 is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Reference |

| Molecular Weight | 477.6 g/mol | [1][6][7] |

| Monoisotopic Mass | 477.31624873 Da | [6][7] |

| CAS Number | 25876-10-2 | [1][6] |

| Melting Point | 94-100 °C | [8] |

| Optical Rotation [α]D²⁵ | +158° | [8] |

| pKa | Multiple values due to several amino groups | [9] |

| logP | -4.1 | [7] |

| Solubility | Freely soluble in water; insoluble in alcohol, acetone, chloroform, ether, and benzene.[1] Insoluble in DMSO and ethanol.[10] | [1][10] |

| Appearance | White amorphous powder.[8] | [8] |

| Stability | Gentamicin sulfate is stable under normal conditions, including light, air, and heat.[8][11] | [8][11] |

Spectroscopic and Chromatographic Data

Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of Gentamicin C1. In positive ion mode electrospray ionization (ESI), Gentamicin C1 typically forms a protonated molecule [M+H]⁺ at m/z 478.[12][13] Sodium adducts [M+Na]⁺ at m/z 500 may also be observed.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Gentamicin C1. The chemical shifts of the C6'-methyl group are distinguishing features. For Gentamicin C1, the proton signal for this methyl group appears at δH 1.31 (d, J = 6.9 Hz), and the carbon signal is at δC 10.1.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the separation and quantification of gentamicin components.[3][15] Reversed-phase chromatography with ion-pairing agents is a common approach.[2] Due to the lack of a strong chromophore, detection is often achieved after pre-column derivatization or by using detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS).[2]

Experimental Protocols

HPLC Analysis of Gentamicin C1

This protocol describes a common method for the separation and quantification of gentamicin components using HPLC with pre-column derivatization.[16][17]

Objective: To separate and quantify Gentamicin C1 from a mixture of gentamicin components in a biological matrix.

Materials:

-

Gentamicin standard

-

Plasma or urine sample

-

Tris buffer (0.17 M, pH 10.0 and pH 12.0)

-

1-fluoro-2,4-dinitrobenzene (DNFB) derivatizing reagent

-

Acetonitrile

-

Symmetry™ C18 reversed-phase column (100 x 4.6 mm; 3.5 µm bead size) or equivalent[16]

-

HPLC system with UV detector

Procedure:

-

Sample Preparation and Solid-Phase Extraction (SPE):

-

Derivatization:

-

Elution and Final Preparation:

-

HPLC Conditions:

Expected Results: The elution order of the derivatized gentamicin components is typically C1a, C2 isomers, and then C1.[16]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a method for the analysis of underivatized gentamicin components using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry.

Objective: To achieve rapid separation and detection of Gentamicin C1 without derivatization.

Materials:

-

Gentamicin standard or sample

-

Atlantis™ Premier BEH™ Z-HILIC Column or equivalent

-

ACQUITY™ UPLC™ H-Class System with an ACQUITY QDa™ Mass Spectroscopy Detector or equivalent

-

Ammonium formate solution

Procedure:

-

Sample Preparation:

-

Dissolve the gentamicin sample in an appropriate solvent compatible with HILIC.

-

-

LC-MS Conditions:

-

Column: Atlantis™ Premier BEH™ Z-HILIC

-

Mobile Phase: Isocratic elution with an aqueous mobile phase containing ammonium formate.

-

Detection: Mass Spectrometry (e.g., ACQUITY QDa™ Detector)

-

Expected Results: This method provides a rapid and reproducible separation of the main gentamicin components (C1, C1a, C2, and C2a) without the need for derivatization.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the analysis of Gentamicin C1 and the relationship between its structure and analytical detection.

Caption: Workflow for HPLC analysis of Gentamicin C1 with pre-column derivatization.

References

- 1. usp-pqmplus.org [usp-pqmplus.org]

- 2. pragolab.cz [pragolab.cz]

- 3. Variations in gentamicin C1, C1a, C2, and C2a content of some preparations of gentamicin sulphate used clinically as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gentamicin C1 | C21H43N5O7 | CID 72395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gentamycin C1 | C21H43N5O7 | CID 441305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. scispace.com [scispace.com]

- 17. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Gentamicin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Gentamicin C1, a major component of the gentamicin complex. This document details its activity against a range of bacterial pathogens, outlines the experimental protocols for determining its minimum inhibitory concentration (MIC), and illustrates its mechanism of action.

Introduction

Gentamicin is a broad-spectrum aminoglycoside antibiotic widely used to treat severe bacterial infections.[1][2] It is a complex of several related components, with Gentamicin C1, C1a, C2, C2a, and C2b being the most significant. Gentamicin C1 is a key active component, and understanding its specific antibacterial profile is crucial for research and development. This guide focuses on the in vitro activity of purified Gentamicin C1.

Antibacterial Spectrum of Gentamicin C1

Gentamicin C1 demonstrates potent activity against a wide array of Gram-negative bacteria and also exhibits efficacy against certain Gram-positive organisms.[3] Its spectrum of activity is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Gentamicin C1

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.25 - 1 | [5] |

| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 2 | [5] |

| Staphylococcus aureus | ATCC 29213 | 0.12 - 1 | [5] |

| Enterococcus faecalis | ATCC 29212 | 4 - 16 | [5] |

| Klebsiella pneumoniae | Clinical Isolate | Varies | [3] |

| Proteus spp. | Clinical Isolate | Varies | [3] |

| Enterobacter spp. | Clinical Isolate | Varies | [3] |

| Serratia spp. | Clinical Isolate | Varies | [3] |

Note: MIC values can vary between different clinical isolates due to variations in resistance mechanisms.

Experimental Protocols for MIC Determination

The determination of the in vitro antibacterial spectrum of Gentamicin C1 relies on standardized susceptibility testing methods. The two most common methods are broth microdilution and agar dilution.[6]

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of Gentamicin C1 in a liquid growth medium in a 96-well microtiter plate.[7][8]

Protocol:

-

Preparation of Gentamicin C1 Stock Solution: A stock solution of Gentamicin C1 is prepared in an appropriate solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

-

Serial Dilutions: Twofold serial dilutions of the Gentamicin C1 solution are performed in the wells of a 96-well microtiter plate, each well containing a final volume of 100 µL.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted Gentamicin C1 is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of Gentamicin C1 that completely inhibits visible bacterial growth.

Agar Dilution Method

In this method, varying concentrations of Gentamicin C1 are incorporated into molten agar, which is then poured into petri dishes.[9]

Protocol:

-

Preparation of Gentamicin C1-Agar Plates: A series of twofold dilutions of Gentamicin C1 are prepared. Each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension (approximately 1-2 µL), delivering about 10⁴ CFU per spot.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of Gentamicin C1 that prevents the visible growth of the bacteria.

Mechanism of Action of Gentamicin C1

Gentamicin C1 exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[3][10] This process is initiated by the binding of the antibiotic to the bacterial ribosome.

Ribosomal Binding and Inhibition of Protein Synthesis

The primary target of Gentamicin C1 is the 30S ribosomal subunit.[11][12] It binds to the A-site of the 16S rRNA, which is a critical component for the decoding of mRNA. This binding event leads to two major consequences:

-

Codon Misreading: The binding of Gentamicin C1 induces a conformational change in the ribosome, leading to the misreading of the mRNA codon by the tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

-

Inhibition of Translocation: Gentamicin C1 can also interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.

The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.

Visualizations

Signaling Pathway: Mechanism of Action of Gentamicin C1

References

- 1. researchgate.net [researchgate.net]

- 2. pharmahealthsciences.net [pharmahealthsciences.net]

- 3. urology-textbook.com [urology-textbook.com]

- 4. idexx.com [idexx.com]

- 5. researchgate.net [researchgate.net]

- 6. Gentamicin susceptibility testing. [bio-protocol.org]

- 7. ankemdernegi.org.tr [ankemdernegi.org.tr]

- 8. goldbio.com [goldbio.com]

- 9. youtube.com [youtube.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]

- 12. go.drugbank.com [go.drugbank.com]

The Ribosomal Binding Site of Gentamicin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding of the aminoglycoside antibiotic Gentamicin C1 to its primary target, the bacterial ribosome. It details the precise binding location, the mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these interactions.

The Primary Binding Site: A-Site of the 16S rRNA

Gentamicin C1, a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, exerts its bactericidal effects by targeting the bacterial ribosome. Its primary binding site is a highly conserved region within the 16S ribosomal RNA (rRNA) of the small 30S subunit, specifically at the aminoacyl-tRNA site (A-site).[1][2][3][4] This interaction occurs within the major groove of helix 44 (h44) of the 16S rRNA.[1]

The binding of Gentamicin C1 to this pocket is crucial for its antibiotic activity, as it interferes with the decoding process of protein synthesis.[3][5][6] The interaction is stabilized by a network of specific hydrogen bonds between the functional groups of the antibiotic and the nucleotides of the rRNA. Key residues involved in this interaction include A1408 and G1494.[7][8] The binding of gentamicin and other related aminoglycosides can induce a conformational change in the A-site, causing nucleotides A1492 and A1493 to flip out, which mimics the state of correct codon-anticodon recognition and leads to misreading.[1][2][9]

Gentamicin C is a mixture of three main components: C1, C1a, and C2.[5][7][10] While they share the same binding site, their affinities differ due to slight structural variations.[7][10]

Quantitative Binding Data

Biochemical studies using a model 27-nucleotide RNA oligonucleotide that mimics the ribosomal A-site have quantified the binding affinities of the different gentamicin components. Chemical footprinting experiments were performed to determine the dissociation constants (Kd).

| Gentamicin Component | Dissociation Constant (Kd) at 4°C | Reference |

| Gentamicin C1 | 0.5 µM | [7][8][10] |

| Gentamicin C1a | 0.01 µM | [7][8][10] |

| Gentamicin C2 | 0.025 µM | [7][8][10] |

As the data indicates, Gentamicin C1 binds with a lower affinity compared to its C1a and C2 counterparts.[7][8][10] This difference is attributed to the methylation patterns on ring I of the gentamicin molecule.

Mechanism of Action: Inhibition of Protein Synthesis

The binding of Gentamicin C1 at the A-site disrupts protein synthesis through two primary mechanisms: inducing misreading of the mRNA codon and inhibiting the translocation of the ribosome.[1][3][5]

-

Codon Misreading: By locking the A-site in a conformation that mimics a successful codon-anticodon match, gentamicin lowers the accuracy of the decoding process.[3][6] This allows near-cognate or non-cognate aminoacyl-tRNAs to be accepted, leading to the synthesis of non-functional or aberrant proteins.[3]

-

Inhibition of Translocation: The presence of the antibiotic in the A-site can also physically hinder the movement of the ribosome along the mRNA strand, a process known as translocation.[1][5]

This disruption of protein synthesis is the core of gentamicin's bactericidal effect.[6][11][12]

Caption: Logical flow of Gentamicin C1's mechanism of action.

Secondary Binding Sites

While the A-site of the 30S subunit is the primary target, structural studies have revealed secondary binding sites for gentamicin and other aminoglycosides.[9][13] One such site is located in helix 69 (H69) of the 23S rRNA in the large 50S subunit.[9][13] This helix forms a critical intersubunit bridge that contacts the A-site.[13] Binding at this secondary site may contribute to the inhibition of ribosome recycling and other aspects of translation.[9] Additional, lower-occupancy binding sites have also been observed, which may play a role in the multifaceted impact of gentamicin on the ribosome.[13][14]

Experimental Protocols

The localization and characterization of the Gentamicin C1 binding site have been achieved through a combination of biochemical and structural biology techniques.

Chemical Footprinting with Dimethyl Sulfate (DMS)

This biochemical method is used to identify the specific nucleotides in rRNA that are protected by the binding of a ligand, such as an antibiotic. It is also used to quantitatively determine binding affinity.

Detailed Methodology:

-

Preparation of Ribosomes/RNA:

-

Isolate 30S ribosomal subunits from a bacterial source (e.g., E. coli).

-

Alternatively, use a synthetically prepared RNA oligonucleotide that corresponds to the A-site sequence.

-

-

Binding Reaction:

-

Incubate the 30S subunits or the A-site RNA oligonucleotide with varying concentrations of Gentamicin C1. A control sample with no antibiotic is run in parallel.

-

Allow the binding reaction to reach equilibrium. Experiments for Kd determination are often performed at a controlled temperature (e.g., 4°C) to stabilize the complex.[7][8][10]

-

-

Chemical Modification:

-

Primer Extension Analysis:

-

Extract the modified RNA.

-

Anneal a radiolabeled DNA primer to a site downstream of the region of interest.

-

Use reverse transcriptase to synthesize cDNA. The enzyme will stop at the sites of methylation.

-

-

Data Analysis:

-

Separate the cDNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments using autoradiography.

-

The positions where reverse transcription is blocked correspond to the modified nucleotides. A decrease in modification in the presence of gentamicin (a "footprint") indicates a protected nucleotide within the binding site.

-

Quantify the band intensities to calculate the fraction of RNA bound at each antibiotic concentration, allowing for the determination of the dissociation constant (Kd).

-

Caption: Experimental workflow for chemical footprinting analysis.

Structural Biology Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR has been used to solve the three-dimensional structure of Gentamicin C1a in complex with an A-site RNA oligonucleotide.[5][7] This technique provides detailed information about the specific atomic interactions, bond distances, and conformational changes that occur upon binding in a solution state.

-

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These powerful techniques have been used to determine the structure of aminoglycosides, including gentamicin, bound to the entire 30S subunit or the complete 70S ribosome.[13][15][16] These methods provide a high-resolution view of the antibiotic within its biological context, confirming the binding site and revealing interactions with both rRNA and ribosomal proteins.[13][15]

References

- 1. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural origins of gentamicin antibiotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gentamicin - Wikipedia [en.wikipedia.org]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Inhibition of apical membrane enzyme activities and protein synthesis by gentamicin in a kidney epithelial cell line LLC-PK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. urology-textbook.com [urology-textbook.com]

- 13. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]

- 15. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New ribosome-targeting antibiotic acts against drug-resistant bacteria | UIC today [today.uic.edu]

A Technical Guide to the Biosynthesis of Gentamicin C1

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Gentamicin, a clinically vital aminoglycoside antibiotic, is a complex mixture of structurally related compounds, with Gentamicin C1 being a key component. Produced by the actinomycete Micromonospora echinospora, its biosynthesis involves a complex, multi-step enzymatic pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at improving yields and generating novel, more effective, or less toxic derivatives. This document provides an in-depth technical overview of the Gentamicin C1 biosynthetic pathway, detailing the enzymatic steps, intermediates, and relevant genetic machinery. It includes a compilation of quantitative data from literature, detailed experimental protocols for pathway elucidation, and graphical representations of the core biochemical processes.

Introduction to the Gentamicin C Complex

Gentamicin is a 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside antibiotic used extensively to treat severe Gram-negative bacterial infections.[1][2] The commercial form is a mixture of five primary components: C1, C1a, C2, C2a, and C2b, which differ in their methylation patterns on the purpurosamine (ring II) sugar moiety.[3][4] These structural variations influence both the antibacterial efficacy and the toxicological profile of the drug. The biosynthesis originates from D-glucose-6-phosphate and proceeds through a series of modifications including cyclization, amination, glycosylation, methylation, and deoxygenation, all orchestrated by a dedicated gene cluster.[5][6]

The Core Biosynthetic Pathway

The biosynthesis of the gentamicin C complex, including C1, is a branched pathway that begins with the formation of a common precursor, gentamicin X2, and diverges into two parallel routes.[7][8]

Formation of the 2-Deoxystreptamine (2-DOS) Core

The pathway is initiated with the conversion of D-glucose-6-phosphate to the central aminocyclitol core, 2-deoxystreptamine (2-DOS). This process involves several key enzymatic steps:

-

Carbocyclization: The enzyme 2-deoxy-scyllo-inosose synthase (GtmA) catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (2-DOI).[5]

-

Amination and Dehydrogenation: A series of aminotransferases (GtmB, GtmD) and a dehydrogenase (GtmC) are required for the subsequent conversion of 2-DOI to 2-DOS through intermediates like 2-deoxy-scyllo-inosamine (2-DOIA).[5]

Assembly of the Pseudotrisaccharide Intermediate: Gentamicin X2

Following the synthesis of the 2-DOS core, sequential glycosylation and modification steps lead to the formation of Gentamicin X2, the last common intermediate for all C-series components.[1]

-

First Glycosylation: A glycosyltransferase attaches a D-glucosamine moiety to the 2-DOS core, forming the pseudodisaccharide paromamine.[9]

-

Second Glycosylation: The glycosyltransferase GtmG adds a D-xylose unit to paromamine, yielding Gentamicin A2, the first pseudotrisaccharide intermediate.[5][6]

-

Conversion to Gentamicin X2: A four-enzyme cascade converts Gentamicin A2 to Gentamicin X2. This involves:

-

Dehydrogenation at C-3" by the oxidoreductase GenD2.[1]

-

Transamination by the PLP-dependent aminotransferase GenS2.[1]

-

Specific N-methylation by the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase GenN, forming Gentamicin A.[1]

-

Finally, a radical SAM-dependent and cobalamin-dependent C-methylation at C-4" by GenD1 produces Gentamicin X2.[1]

-

The Divergent Pathway to Gentamicin C1

From the crucial branch-point intermediate Gentamicin X2, two parallel pathways emerge. The pathway leading to Gentamicin C1 involves an initial C-6' methylation step.[6][7]

References

- 1. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usp-pqmplus.org [usp-pqmplus.org]

- 3. Enzymology of Gentamicin Biosynthesis [repository.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Genetic dissection of the biosynthetic route to gentamicin A2 by heterologous expression of its minimal gene set - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

The Pharmacological Profile of Gentamicin C1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin, a cornerstone of aminoglycoside antibiotic therapy, is not a single molecular entity but a complex of structurally related compounds. Among these, Gentamicin C1, alongside C1a and C2, constitutes one of the major bioactive components. Understanding the specific pharmacological profile of Gentamicin C1 is crucial for optimizing its therapeutic efficacy and mitigating its well-documented toxicities. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, spectrum of activity, resistance mechanisms, and toxicity of Gentamicin C1, supported by detailed experimental protocols and visual representations of key biological pathways.

Mechanism of Action

Gentamicin C1 exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1] This interaction interferes with protein synthesis through several mechanisms:

-

Inhibition of Initiation: It blocks the formation of the initiation complex, preventing the start of protein synthesis.

-

mRNA Misreading: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

Inhibition of Translocation: It interferes with the movement of the ribosome along the mRNA, halting protein elongation.

The culmination of these effects leads to the disruption of essential cellular processes and ultimately, bacterial cell death.

Pharmacokinetics

The pharmacokinetic properties of Gentamicin C1 have been studied in various animal models, revealing distinct characteristics compared to other gentamicin components.

Table 1: Pharmacokinetic Parameters of Gentamicin C1 in Beagles (Single Intravenous Dose)

| Parameter | Value (Mean ± SD) | Reference |

| Clearance (CL) | 4.62 ± 0.71 mL/min/kg | [2][3][4] |

| Volume of Distribution at Steady State (Vss) | 0.36 ± 0.04 L/kg | [3][4] |

| Half-life (t½) | 64 ± 12 min | [2][3][4] |

| Mean Residence Time (MRT) | 81 ± 13 min | [2][3][4] |

Table 2: Pharmacokinetic Parameters of Gentamicin C1 in Piglets (Single Intramuscular Dose)

| Parameter | Healthy Piglets (Mean ± SD) | Infected Piglets (Mean ± SD) | Reference |

| Maximum Concentration (Cmax) | 22.5 ± 2.9 µg/mL | 18.9 ± 3.5 µg/mL | [5] |

| Time to Maximum Concentration (Tmax) | 0.5 ± 0.2 h | 0.4 ± 0.1 h | [5] |

| Area Under the Curve (AUC) | 75.8 ± 12.3 µg·h/mL | 48.6 ± 12.1 µg·h/mL | [6] |

| Clearance (CL/F) | 2.2 ± 0.4 mL/min/kg | 3.5 ± 0.9 mL/min/kg | [6] |

| Volume of Distribution (Vz/F) | 0.41 ± 0.07 L/kg | 0.60 ± 0.13 L/kg | [6] |

Pharmacodynamics and Spectrum of Activity

Gentamicin C1 demonstrates broad-spectrum activity against a range of Gram-negative and some Gram-positive bacteria. Its efficacy is concentration-dependent, meaning higher concentrations result in more rapid and extensive bacterial killing.

Table 3: Minimum Inhibitory Concentrations (MICs) of Gentamicin C1 against Various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.5 | [3] |

| Escherichia coli | (harboring AAC(2')-Ia) | 8 | [3] |

| Escherichia coli | (harboring AAC(3)-IIa) | >128 | [3] |

| Escherichia coli | (harboring AAC(6')-Ib) | 0.5 | [3] |

| Escherichia coli | (harboring ANT(2'')-Ia) | 32 | [3] |

| Pseudomonas aeruginosa | ATCC 27853 | 1 | [3] |

| Staphylococcus aureus | ATCC 29213 | 0.25 | [7] |

| Staphylococcus aureus | (Clinical Isolate) | 0.5 | |

| Enterococcus faecalis | JH2-2 | 16 | [5] |

| Enterococcus faecalis | BM4281 | 5 | [5] |

| Klebsiella pneumoniae | (Gentamicin-susceptible) | <2 | [8] |

| Acinetobacter baumannii | (Gentamicin-resistant) | ≥16 |

Mechanisms of Resistance

Bacterial resistance to Gentamicin C1, and aminoglycosides in general, primarily occurs through three mechanisms:

-

Enzymatic Modification: This is the most common mechanism, involving aminoglycoside-modifying enzymes (AMEs) that alter the drug structure and prevent its binding to the ribosome. These enzymes include acetyltransferases (AACs), phosphotransferrases (APHs), and nucleotidyltransferases (ANTs).

-

Target Site Alteration: Mutations in the 16S rRNA gene (rrs) or ribosomal proteins can reduce the binding affinity of Gentamicin C1 to its target.

-

Reduced Permeability and Efflux: Alterations in the bacterial cell membrane can decrease the uptake of the antibiotic, or active efflux pumps can transport the drug out of the cell.[9]

Toxicity Profile

The clinical use of Gentamicin C1 is limited by its potential for ototoxicity (hearing and balance dysfunction) and nephrotoxicity (kidney damage).[10]

Ototoxicity

Gentamicin C1-induced ototoxicity results from damage to the sensory hair cells in the inner ear.[11] The underlying mechanism involves the generation of reactive oxygen species (ROS), which triggers a cascade of apoptotic events.

Caption: Gentamicin C1-induced ototoxicity signaling cascade.

Nephrotoxicity

Nephrotoxicity is primarily caused by the accumulation of Gentamicin C1 in the proximal tubule cells of the kidneys.[12] This process is mediated by endocytosis via the megalin-cubilin receptor complex.

Caption: Megalin-cubilin mediated endocytosis of Gentamicin C1 in renal cells.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Gentamicin C1 stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., saline)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare serial two-fold dilutions of Gentamicin C1 in MHB in the wells of the microtiter plate. The final volume in each well should be 50 µL.

-

Prepare the bacterial inoculum by suspending colonies from an 18-24 hour agar plate in sterile diluent to match the 0.5 McFarland standard.

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension.

-

Include a growth control well containing only the bacterial inoculum in MHB.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is read as the lowest concentration of Gentamicin C1 that completely inhibits visible growth of the organism.[12][13]

References

- 1. Frontiers | PI3K and Inhibitor of Apoptosis Proteins Modulate Gentamicin- Induced Hair Cell Death in the Zebrafish Lateral Line [frontiersin.org]

- 2. Frontiers | CDK2 regulates aminoglycoside-induced hair cell death through modulating c-Jun activity: Inhibiting CDK2 to preserve hearing [frontiersin.org]

- 3. NaHS Protects Cochlear Hair Cells from Gentamicin-Induced Ototoxicity by Inhibiting the Mitochondrial Apoptosis Pathway | PLOS One [journals.plos.org]

- 4. Gentamicin-induced hair cell death is not dependent on the apoptosis receptor Fas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bactericidal Activity of Gentamicin against Enterococcus faecalis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. syncsci.com [syncsci.com]

- 7. Consistent rates of kill of Staphylococcus aureus by gentamicin over a 6-fold clinical concentration range in an in vitro pharmacodynamic model (IVPDM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of Antimicrobial Peptides in the Treatment of Gentamicin-Resistant Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. waters.com [waters.com]

- 12. Establishment of a Gentamicin Cochlear Poisoning Model in Guinea Pigs and Cochlear Nerve Endings Recognition of Ultrasound Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy of Gentamicin C1: An Early-Stage Research Perspective

A Technical Guide for Researchers and Drug Development Professionals

Gentamicin, a cornerstone aminoglycoside antibiotic, is not a single entity but a complex mixture of structurally related components. Among these, Gentamicin C1 plays a significant role in the overall antibacterial profile of the clinical product. This technical guide provides an in-depth analysis of early-stage research on the efficacy of Gentamicin C1, focusing on its antibacterial activity, mechanism of action, and comparative performance against other gentamicin congeners. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced activity of this important antibiotic.

Quantitative Efficacy Data

The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Early-stage research has established the MIC values of Gentamicin C1 against a range of clinically relevant bacteria. The following tables summarize these findings, offering a comparative view with other gentamicin components.

Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL) of Gentamicin Congeners against Wild-Type Gram-Negative Bacteria [1][2]

| Bacterial Strain | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a | Gentamicin Mixture |

| Escherichia coli ATCC 25922 | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Not specified |

| Pseudomonas aeruginosa ATCC 27853 | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Not specified |

| Acinetobacter baumannii (Wild-Type) | Within 1 doubling dilution of mixture | 4-fold more potent than mixture | Within 1 doubling dilution of mixture | Within 1 doubling dilution of mixture | Not specified |

Table 2: Minimum Inhibitory Concentrations (MIC, mg/liter) of Gentamicin Congeners against Escherichia coli with and without Aminoglycoside-Modifying Enzymes (AMEs) [2]

| E. coli Strain | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a | Gentamicin Mixture |

| ATCC 700926 (without AME) | Not specified | Not specified | Not specified | Not specified | Not specified |

| with aac(6')-Ib | 4-fold more potent than mixture | 4-fold less potent than mixture | Within 1 doubling dilution of mixture | 32-fold less potent than mixture | Not specified |

| with aac(3)-III | 8-fold higher than mixture | Not specified | Not specified | Not specified | Not specified |

| with aph(3')-Ia | Not specified | 4-fold lower than mixture | Not specified | Not specified | Not specified |

Mechanism of Action: A Ribosomal Tango

Gentamicin C1, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3][4][5] The primary target is the 30S ribosomal subunit.[4]

The binding of Gentamicin C1 to the 16S rRNA within the 30S subunit, specifically at the A-site, interferes with the translation process.[3] This interference leads to two primary consequences: the production of truncated or non-functional proteins and the misreading of the mRNA template.[3] The accumulation of these aberrant proteins is ultimately lethal to the bacterium.[3] The initial entry of gentamicin into Gram-negative bacteria is an oxygen-dependent active transport process, which is why it is not effective against anaerobic bacteria.[3]

References

- 1. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. go.drugbank.com [go.drugbank.com]

Toxicological Profile of Gentamicin C1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Gentamicin C1, a major component of the commercial gentamicin antibiotic mixture. While gentamicin is a potent bactericidal agent, its clinical use is often limited by significant nephrotoxicity and ototoxicity. Emerging evidence, detailed herein, indicates that the individual gentamicin congeners possess distinct toxicological profiles. This document synthesizes current knowledge on Gentamicin C1, focusing on its mechanisms of toxicity, comparative toxicological data, and the experimental protocols used for its assessment.

Nephrotoxicity Profile of Gentamicin C1

Gentamicin-induced nephrotoxicity is primarily characterized by damage to the proximal tubule epithelial cells of the kidney. This damage results from the accumulation of the drug within these cells, triggering a cascade of injurious cellular events.

Mechanism of Nephrotoxicity

The uptake of gentamicin into renal proximal tubule cells is the initiating step in its nephrotoxic cascade. This process is primarily mediated by receptor-mediated endocytosis. The cationic gentamicin molecule binds to the megalin-cubilin receptor complex on the apical membrane of proximal tubule cells. Following endocytosis, the gentamicin-receptor complex is trafficked to endosomes and subsequently to lysosomes.

Within the lysosomes, gentamicin accumulates to high concentrations, leading to lysosomal membrane permeabilization and rupture. This releases gentamicin and lysosomal hydrolases into the cytoplasm, initiating a cascade of events including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of inflammatory and apoptotic pathways, ultimately leading to cell death by necrosis and apoptosis.[1][2][3][4] Studies have also implicated the activation of the Rho/Rho-kinase signaling pathway in gentamicin-induced nephrotoxicity.[5]

Signaling Pathway for Gentamicin-Induced Nephrotoxicity

Quantitative Data and Comparative Toxicity

Direct quantitative cytotoxicity data, such as IC50 values for isolated Gentamicin C1, is not widely available in the literature, partly due to the difficulty in isolating sufficient quantities for testing.[6] However, comparative studies and pharmacokinetic analyses consistently suggest that Gentamicin C1 is less nephrotoxic than other major components of the gentamicin complex, particularly Gentamicin C2.

| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2/C2a/C2b | Gentamicin (Mixture) | Reference |

| Simulated GFR Decrease | 0.04% (Lowest) | 0.11% | 0.22% (Highest) | 0.20% | [7] |

| Urinary Hyaline Casts (Human) | No significant increase | Not reported | Not reported | Significant increase | [7] |

| Clearance (piglets, mL/h/kg) | 169.19 ± 25.12 (Highest) | 100.95 ± 0.11 | 90.72 ± 10.66 | - | [8] |

| Volume of Distribution (piglets, L/kg) | 0.23 ± 0.03 (Highest) | 0.15 ± 0.00 | 0.14 ± 0.02 | - | [8] |

The higher clearance and volume of distribution for Gentamicin C1 suggest less accumulation in renal tissues, which is correlated with lower nephrotoxicity.

Experimental Protocol: In Vitro Nephrotoxicity Assessment in HK-2 Cells

This protocol describes a typical experiment to assess the nephrotoxicity of gentamicin components using the human kidney proximal tubule epithelial cell line (HK-2).

1. Cell Culture:

-

Culture HK-2 cells in Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells into 96-well opaque-walled plates suitable for luminescence assays at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

2. Compound Exposure:

-

Prepare stock solutions of Gentamicin C1 and other congeners in sterile water or culture medium.

-

Dilute the compounds to final desired concentrations (e.g., in a series from 0.1 mM to 25 mM) in fresh culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control to each well.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. Cytotoxicity Assessment (CellTiter-Glo® Luminescent Cell Viability Assay):

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9][10]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using a non-linear regression analysis.

Ototoxicity Profile of Gentamicin C1

Ototoxicity, manifesting as irreversible hearing loss and vestibular dysfunction, is the other major dose-limiting side effect of gentamicin. This toxicity results from the destruction of sensory hair cells in the inner ear.

Mechanism of Ototoxicity

Gentamicin enters cochlear hair cells through mechanoelectrical transduction channels on their apical surface.[12] Once inside the cell, gentamicin is thought to form complexes with iron, catalyzing the production of ROS.[13] This oxidative stress triggers the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the cellular stress response.[14] Activation of the JNK pathway leads to the downstream activation of caspases, which execute the apoptotic program, resulting in the death of the hair cell.[13][15][16]

Signaling Pathway for Gentamicin-Induced Ototoxicity

Quantitative Data and Comparative Toxicity

Studies comparing the ototoxic potential of gentamicin components have provided more direct evidence than for nephrotoxicity. Electrophysiological and histological data from animal models indicate that Gentamicin C1 is significantly less ototoxic than the standard gentamicin sulfate mixture.

| Parameter / Study | Finding | Reference |

| Ototoxicity in Guinea Pigs | Electrophysiological and histological measures indicated that gentamicin (mixture) is more ototoxic than is Gentamicin C1. | [17] |

| Ribosomal Inhibition IC50 (Bacterial) | 0.8 µM | 0.4 µM |

The IC50 for inhibition of bacterial ribosomes can be a surrogate for potential interaction with mitochondrial ribosomes, a key event in toxicity. Gentamicin C1 is a less potent inhibitor than C1a and C2a.

Experimental Protocols

This protocol allows for the direct assessment of ototoxicity on inner ear sensory epithelia.

1. Organ of Corti Dissection and Culture:

-

Harvest cochleae from neonatal (P3-P5) mice or rats in a sterile environment.

-

Under a dissecting microscope, carefully remove the organ of Corti from the modiolus.

-

Place the dissected explants onto droplets of plasma clot or on culture plate inserts in a 35 mm culture dish.

-

Culture the explants in a suitable medium (e.g., DMEM/F12 supplemented with serum and antibiotics) overnight in a humidified incubator at 37°C with 5% CO2.[18]

2. Gentamicin Exposure:

-

Prepare fresh medium containing the desired concentrations of Gentamicin C1 or other test compounds (e.g., 50 µM to 250 µM).[18]

-

Replace the culture medium with the drug-containing medium and incubate for a defined period (e.g., 24 or 48 hours).

3. Hair Cell Staining and Quantification:

-

Fix the explants with 4% paraformaldehyde in PBS for 20-30 minutes.

-

Permeabilize the tissue with a detergent like Triton X-100.

-

Stain F-actin in the hair cells using a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-Alexa Fluor 488). Cell nuclei can be counterstained with DAPI.[18][19]

-

Mount the explants on a microscope slide.

-

Visualize the explants using fluorescence or confocal microscopy and count the number of surviving inner and outer hair cells per defined length of the cochlea. Compare the counts from treated explants to untreated controls to quantify hair cell loss.

ABR is a non-invasive electrophysiological method to assess hearing function in live animals.

1. Animal Preparation:

-

Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).[20][21]

2. Stimulus Generation and Recording:

-

Conduct the procedure in a sound-attenuating chamber.

-

Present acoustic stimuli (broadband clicks and tone pips at various frequencies, e.g., 4, 8, 16, 24, 32 kHz) to the ear canal via a calibrated speaker.[22][23]

-

Vary the stimulus intensity in descending steps (e.g., from 90 dB SPL to 10 dB SPL in 5 or 10 dB steps) to determine the hearing threshold.[21]

-

Record the evoked neural responses, amplifying and filtering the signal. Average the responses to multiple stimuli (e.g., 512 presentations) at each intensity level to improve the signal-to-noise ratio.

3. Data Analysis:

-

The hearing threshold is defined as the lowest stimulus intensity that elicits a discernible ABR waveform (typically Wave I).

-

Measure the latencies (time from stimulus onset to peak) of the different waves (I-V).

-

Compare the thresholds and latencies of gentamicin-treated animals to baseline measurements or a control group to quantify the degree of hearing loss.

Summary of General Cellular Toxicity

While the primary toxicities of gentamicin are organ-specific, in vitro studies on various cell lines have been conducted to understand its general cytotoxic potential. These studies almost exclusively use the gentamicin mixture. The data provides a general context for aminoglycoside cytotoxicity.

| Cell Line | Assay | IC50 / CC50 (Gentamicin Mixture) | Reference |

| HK-2 (Human Kidney) | CCK-8 | 22.3 mM | [3] |

| HELA S3 (Human Cervical Cancer) | CellTiter-Glo® | ~50 µM (for MNNG, used as example) | [24] |

| Neuromast Hair Cells (Zebrafish) | Viability Assay | 2.8 ± 1.2 µM | [25] |

Conclusion

The toxicological profile of Gentamicin C1 is distinct from that of the composite gentamicin mixture and its other congeners. A compelling body of evidence from comparative in vivo studies, human clinical data, pharmacokinetic modeling, and in vitro assays indicates that Gentamicin C1 is significantly less ototoxic and likely less nephrotoxic than the commercial gentamicin formulation. The primary mechanisms of toxicity—ROS generation and apoptosis induction in renal and cochlear cells—are common to all aminoglycosides, but the reduced propensity of Gentamicin C1 to accumulate in renal tissue and its lower intrinsic activity on ribosomes may explain its favorable safety profile.

While a scarcity of direct IC50 data for isolated Gentamicin C1 remains a knowledge gap, the consistent trend across multiple experimental modalities strongly supports its development as a potentially safer therapeutic agent. Future research should focus on the large-scale purification of Gentamicin C1 to enable more extensive quantitative toxicological testing and preclinical evaluation. A shift towards formulations enriched with or consisting solely of Gentamicin C1 could represent a significant advancement in mitigating the debilitating side effects of aminoglycoside therapy.

References

- 1. Gentamicin-induced nephrotoxicity: A mechanistic approach [aijpms.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.ekb.eg [journals.ekb.eg]

- 5. scialert.net [scialert.net]

- 6. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 10. OUH - Protocols [ous-research.no]

- 11. scribd.com [scribd.com]

- 12. Systemic Fluorescent Gentamicin Enters Neonatal Mouse Hair Cells Predominantly Through Sensory Mechanoelectrical Transduction Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Blockade of c-Jun N-terminal kinase pathway attenuates gentamicin-induced cochlear and vestibular hair cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. 2,3,4′,5-Tetrahydroxystilbene-2-O-β-D-glucoside ameliorates gentamicin-induced ototoxicity by modulating autophagy via Sesn2/AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comparative study of the ototoxicity of gentamicin and gentamicin C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jove.com [jove.com]

- 19. NaHS Protects Cochlear Hair Cells from Gentamicin-Induced Ototoxicity by Inhibiting the Mitochondrial Apoptosis Pathway | PLOS One [journals.plos.org]

- 20. mdpi.com [mdpi.com]

- 21. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Impact of repeated intranasal gentamicin irrigation on auditory brainstem evoked potentials in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gentamicin | Impact of repeated intranasal gentamicin irrigation on auditory brainstem evoked potentials in rats | springermedicine.com [springermedicine.com]

- 24. promega.com [promega.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Gentamicin Complex: Components, Analysis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gentamicin, a potent broad-spectrum aminoglycoside antibiotic, is not a single molecular entity but a complex mixture of structurally related components. Produced by the fermentation of Micromonospora purpurea, its efficacy and toxicity are intrinsically linked to the precise composition of its major and minor congeners.[1][2][3][4] This guide provides an in-depth examination of the gentamicin complex, detailing the structure of its core components, their relative abundance as stipulated by major pharmacopeias, and the analytical methodologies required for their resolution. Furthermore, it explores the biological pathways associated with gentamicin's therapeutic action and toxicity, offering a comprehensive resource for professionals in pharmaceutical research and development.

Core Components of the Gentamicin Complex

The gentamicin complex is primarily composed of five major structurally similar compounds known as the gentamicin C-series: C1, C1a, C2, C2a, and C2b.[2][3] These components constitute the bulk of the antibiotic's mass and are considered the most therapeutically active.[5] The fundamental structure consists of a central 2-deoxystreptamine ring linked to two amino sugars, purpurosamine and garosamine.[5][6] The variation among the C-series components arises from different methylation patterns at the 6' position of the purpurosamine ring.[1][7][8]

-

Gentamicin C1: Contains methyl groups on both the 6'-carbon and the 6'-amino group.[9]

-

Gentamicin C1a: Lacks methylation at both the 6'-carbon and the 6'-amino group.[9]

-

Gentamicin C2: Possesses a methyl group at the 6'-carbon but not on the 6'-amino group.[9] It is composed of two stereoisomers, C2 and C2a.[7][8]

-

Gentamicin C2b (Micronomicin): A minor but significant component.[2][5]

The precise ratio of these components can vary between manufacturers and even between different production lots, which can impact both the antibacterial potency and the toxicological profile of the final drug product.[1][7][10]

Quantitative Composition

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established specific acceptance criteria for the composition of Gentamicin Sulfate to ensure consistency and safety. These specifications dictate the allowable percentage range for each major component.

Table 1: Gentamicin Component Composition Requirements (USP)

| Component | Percentage (%) |

|---|---|

| Gentamicin C1 | 25.0% – 50.0% |

| Gentamicin C1a | 10.0% – 35.0% |

| Sum of Gentamicin C2a and C2 | 25.0% – 55.0% |

Source: United States Pharmacopeia (USP).[11][12]

Table 2: Gentamicin Component Composition Requirements (EP)

| Component | Percentage (%) |

|---|---|

| Gentamicin C1 | 25.0% – 45.0% |

| Gentamicin C1a | 10.0% – 30.0% |

| Sum of Gentamicins C2, C2a, and C2b | 35.0% – 55.0% |

Source: European Pharmacopoeia (EP).[3]

Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of gentamicin components are challenging due to their high polarity and lack of a significant UV chromophore. The standard pharmacopeial method involves HPLC with post-column derivatization or, more commonly, Pulsed Amperometric Detection (PAD).

Principle

This method utilizes ion-pair reversed-phase chromatography to separate the gentamicin components. Detection is achieved via PAD, which provides sensitive and selective detection of aminoglycosides by measuring the electrical current generated from their oxidation on a gold electrode surface.[13]

Materials and Reagents

-

Gentamicin Sulfate Reference Standard (e.g., USP RS)

-

Sodium 1-heptanesulfonate (for ion-pairing)

-

Potassium Dihydrogen Phosphate

-

Sodium Sulfate

-

Phosphoric Acid

-

Tetrahydrofuran (THF)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, CO2-free)

-

Sodium Hydroxide

-

Isopropyl Alcohol

-

o-Phthalaldehyde (for derivatization, if PAD is unavailable)

-

Thioglycolic Acid (for derivatization)

Chromatographic Conditions (Based on EP/USP Monographs)

-

HPLC System: A biocompatible HPLC system equipped with a pulsed amperometric detector with a gold working electrode.

-

Column: Octadecylsilyl silica gel for chromatography (L1 packing), 4.6 mm x 250 mm, 5 µm particle size.[13]

-

Mobile Phase: A degassed mixture of water, methanol, acetic acid, and sodium 1-heptanesulfonate. A typical composition is 700 mL methanol, 250 mL water, 50 mL glacial acetic acid, and 5 g sodium 1-heptanesulfonate.[11][12]

-

Flow Rate: 1.0 mL/min.

-

Post-column Reagent (for PAD): Dilute, carbonate-free Sodium Hydroxide solution delivered at a flow rate of approximately 0.3 mL/min.[14]

-

Detector: Pulsed Amperometric Detector (PAD) with a gold electrode and Ag/AgCl reference electrode.[14] The potential waveform is programmed for detection, oxidation, and reduction steps.

-

Injection Volume: 20 µL.

Sample Preparation

-

Standard Preparation: Accurately weigh and dissolve USP Gentamicin Sulfate RS in water to obtain a known concentration (e.g., 0.65 mg/mL).[11]

-

Test Solution: Prepare the sample solution of Gentamicin Sulfate to be tested at the same concentration as the Standard Preparation.

-

Derivatization (if required): For methods not using PAD, a pre-column derivatization step is necessary. Mix the sample solution with isopropyl alcohol and an o-phthalaldehyde/thioglycolic acid reagent, then heat to form a fluorescent derivative detectable by a fluorescence detector.[11]

Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the Standard Preparation and identify the retention times for each major component (Elution order is typically C1, C1a, C2a, and C2).[12]

-

Perform replicate injections to verify system suitability, checking for resolution (e.g., peak-to-valley ratio between C2a and C2) and reproducibility (RSD%).[14]

-

Inject the Test Solution and record the chromatogram.

-

Calculate the percentage of each gentamicin component by dividing the peak area for that component by the sum of the areas of all major component peaks.[11][12]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the analytical workflow for determining the composition of the gentamicin complex according to pharmacopeial standards.

Mechanism of Action and Toxicity Pathway